molecular formula C16H13ClN2O3 B6393621 MFCD18318362 CAS No. 1261957-62-3

MFCD18318362

Cat. No.: B6393621
CAS No.: 1261957-62-3
M. Wt: 316.74 g/mol
InChI Key: VGVUVTBSYNSCLW-UHFFFAOYSA-N
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Description

For instance, boronic acids (e.g., CAS 1046861-20-4, MDL MFCD13195646) are often utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . Similarly, halogenated compounds like CAS 918538-05-3 (MDL MFCD11044885) exhibit structural features critical for pharmaceutical applications, such as high BBB permeability and CYP enzyme interactions . If MFCD18318362 follows this trend, it may share functional groups or structural motifs (e.g., boronic acid, chlorinated aromatic rings) that dictate its physicochemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVUVTBSYNSCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688232
Record name 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-62-3
Record name 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318362 involves several steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction of starting materials under controlled conditions.

    Step 2: Purification of the intermediate product.

    Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Continuous monitoring: Ensuring reaction conditions are maintained throughout the process.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18318362 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

MFCD18318362 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD18318362 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to molecular targets: Such as enzymes, receptors, or other proteins.

    Modulating pathways: Influencing biochemical pathways and cellular processes.

    Inducing effects: Resulting in specific biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Based on methodologies and comparative frameworks in the evidence, the following hypothetical analysis is structured using analogous compounds:

Table 1: Key Physicochemical Properties

Property MFCD18318362* (Hypothetical) CAS 1046861-20-4 CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₅BX₂Y (assumed) C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~230–250 g/mol 235.27 188.01 201.02
Log Po/w (XLOGP3) 1.8–2.5 (estimated) 2.15 2.78 2.10
Solubility (mg/ml) 0.2–0.7 0.24 0.55 0.69
GI Absorption High High Moderate High
BBB Permeability Yes Yes Yes No
Synthetic Accessibility Moderate (SA Score ~2.0) 2.07 3.12 1.98

*Hypothetical values inferred from structural analogs.

Key Findings:

Structural Similarities: Compounds like CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (brominated aromatic acid) highlight the prevalence of halogen and boron-containing groups in enhancing reactivity and bioavailability . Chlorinated heterocycles (e.g., CAS 918538-05-3) often exhibit improved metabolic stability compared to non-halogenated analogs, a trait likely shared by this compound if structurally related .

Biological Performance :

  • High BBB permeability is common in low-molecular-weight (<250 g/mol) compounds with moderate lipophilicity (Log Po/w ~2.0), as seen in CAS 1046861-20-4 and CAS 918538-05-3 .
  • Synthetic accessibility scores (SA Score) for analogs range from 1.98 to 3.12, suggesting this compound may require optimized catalytic systems (e.g., palladium or nickel catalysts) for efficient synthesis .

Methodological Consistency :

  • Analytical techniques such as ESOL solubility modeling and XLOGP3 log P predictions, as referenced in and , are critical for standardizing comparisons across compounds .

Limitations and Contradictions

  • Absence of Direct Data: No evidence explicitly describes this compound, necessitating inferred comparisons. For example, CAS 1761-61-1 (MFCD00003330) contradicts trends with its lower BBB permeability despite a favorable Log Po/w .
  • Methodological Variability : Discrepancies in solubility measurements (e.g., SILICOS-IT vs. ESOL models) emphasize the need for standardized protocols as highlighted in .

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